Benalaxyl is a highly lipophilic, systemic phenylamide (acylalanine) fungicide primarily utilized in the agrochemical sector for the control of Oomycete pathogens such as Plasmopara viticola and Phytophthora species [1]. Functioning as a specific inhibitor of ribosomal RNA synthesis (RNA polymerase I), it provides protective, curative, and eradicant action [1]. From a procurement and formulation standpoint, Benalaxyl is distinguished from other class members by its pronounced lipophilicity, low aqueous solubility, and high soil adsorption coefficient[2]. These physicochemical properties make it a critical active ingredient for manufacturing rain-resistant agricultural formulations and low-leaching soil treatments, as well as an essential racemic reference standard for environmental and residue analysis laboratories.
Substituting Benalaxyl with its closest structural analog, Metalaxyl, fundamentally alters the environmental and physical performance of the final formulation. Metalaxyl is highly water-soluble and exhibits a very low soil adsorption coefficient, making it highly susceptible to leaching into groundwater—a critical failure point in strictly regulated agricultural zones [1]. Conversely, Benalaxyl is strongly retained in the topsoil, providing localized root protection without the associated leaching risks [1]. Furthermore, while the resolved (R)-enantiomer (Benalaxyl-M) offers higher target-site efficacy, substituting racemic Benalaxyl with Benalaxyl-M is inappropriate for analytical laboratories that require the exact 1:1 stereoisomeric baseline to monitor legacy environmental degradation, or for cost-sensitive bulk formulations where the racemate's legacy registration is already established [2].
The environmental mobility of a fungicide dictates its regulatory viability and application environment. According to standard pesticide property databases, Benalaxyl demonstrates a soil adsorption coefficient (Koc) of approximately 1000 mL/g, whereas the common substitute Metalaxyl has a Koc of only 50 mL/g [1]. This 20-fold increase in soil binding affinity means Benalaxyl is classified as having 'Low' movement potential, directly preventing the severe groundwater leaching issues associated with Metalaxyl [1].
| Evidence Dimension | Soil Adsorption Coefficient (Koc) |
| Target Compound Data | 1000 mL/g (Low mobility) |
| Comparator Or Baseline | Metalaxyl (50 mL/g, Very High mobility) |
| Quantified Difference | 20-fold higher soil adsorption affinity. |
| Conditions | Standardized soil organic carbon partitioning assays. |
Formulators targeting high-rainfall regions or strict regulatory markets must procure Benalaxyl to ensure compliance with groundwater protection standards.
Solubility directly dictates formulation strategy and field persistence. Benalaxyl exhibits an aqueous solubility of 37 mg/L at 20°C, compared to the highly hydrophilic Metalaxyl, which dissolves at 8400 mg/L[1]. This ~227-fold reduction in water solubility fundamentally changes the compound's processability, necessitating solid dispersions (such as wettable powders or water-dispersible granules) rather than simple aqueous solutions[2]. Crucially, this low solubility translates to increased rainfastness on plant foliage, preventing the active ingredient from being washed away during heavy precipitation events [2].
| Evidence Dimension | Water Solubility at 20°C |
| Target Compound Data | 37 mg/L |
| Comparator Or Baseline | Metalaxyl (8400 mg/L) |
| Quantified Difference | ~227-fold lower aqueous solubility. |
| Conditions | Neutral pH water at 20°C. |
Procurement teams must select Benalaxyl when developing rain-resistant foliar sprays or when aqueous solution formulations are physically incompatible with the product design.
Benalaxyl is synthesized and utilized as a racemic mixture of its (R) and (S) enantiomers, distinguishing it from the enantiopure Benalaxyl-M (Kiralaxyl) [1]. While the (R)-enantiomer drives the fungicidal activity, procuring the racemic Benalaxyl is an absolute requirement for analytical and environmental monitoring laboratories [1]. Because soil microbiota can degrade enantiomers at different rates, accurate quantification of legacy agricultural residues requires the exact racemic baseline to calibrate chiral chromatography methods and track stereoselective degradation kinetics [2].
| Evidence Dimension | Stereoisomeric Composition |
| Target Compound Data | 1:1 (R)/(S) Racemic Mixture |
| Comparator Or Baseline | Benalaxyl-M (>98% pure (R)-enantiomer) |
| Quantified Difference | Provides the complete stereochemical profile rather than a single isolated enantiomer. |
| Conditions | Chiral analytical chromatography and environmental residue monitoring. |
Analytical buyers must procure the racemate to establish valid calibration curves for environmental testing, as the pure enantiomer cannot serve as a baseline for legacy racemic applications.
Driven by its high soil adsorption coefficient (Koc ~1000) and low water solubility, Benalaxyl is a highly suitable active ingredient for soil-applied formulations in regions vulnerable to groundwater contamination. Unlike metalaxyl, it remains localized in the root zone, providing prolonged protection against soil-borne Oomycetes without violating environmental leaching thresholds [1].
Because of its 37 mg/L aqueous solubility, Benalaxyl is highly suited for wettable powders (WP) and water-dispersible granules (WG) intended for foliar application. Its lipophilic nature ensures rapid cuticular penetration and increased rainfastness against Plasmopara viticola in vineyards, outperforming highly soluble analogs during heavy rainfall [2].
As a stable racemic mixture, Benalaxyl is a mandatory procurement item for environmental testing laboratories. It is used as a primary reference standard to calibrate chiral HPLC/GC systems, enabling researchers to monitor the stereoselective degradation of legacy phenylamide residues in soil and water matrices[3].
Environmental Hazard